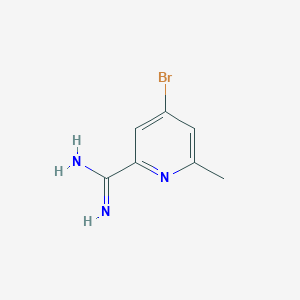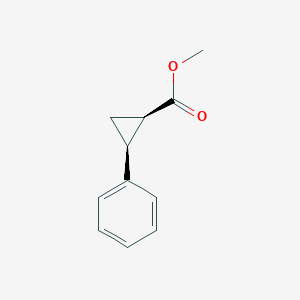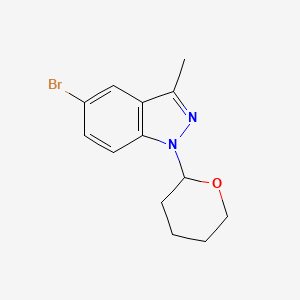![molecular formula C14H8O5 B13661479 2-Acetyl-5-hydroxynaphtho[2,3-b]furan-4,9-dione CAS No. 87549-97-1](/img/structure/B13661479.png)
2-Acetyl-5-hydroxynaphtho[2,3-b]furan-4,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetyl-5-hydroxynaphtho[2,3-b]furan-4,9-dione is a complex organic compound with a molecular formula of C14H8O5.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 2-Acetyl-5-hydroxynaphtho[2,3-b]furan-4,9-dione involves the palladium-catalyzed reverse hydrogenolysis of 2-hydroxy-1,4-naphthoquinones with olefins . This method is advantageous as it does not require oxidants or hydrogen acceptors, making it an environmentally friendly approach .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and efficient catalytic processes are likely to be employed to ensure high yield and purity while minimizing waste and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2-Acetyl-5-hydroxynaphtho[2,3-b]furan-4,9-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo substitution reactions, particularly at the acetyl and hydroxyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens and nucleophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions include various naphthoquinone and hydroquinone derivatives, which are significant in medicinal chemistry and material science .
Applications De Recherche Scientifique
2-Acetyl-5-hydroxynaphtho[2,3-b]furan-4,9-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Medicine: Its derivatives are explored for antiviral and antitumor properties.
Industry: It is used in the development of dyes and pigments due to its stable chromophore structure.
Mécanisme D'action
The mechanism of action of 2-Acetyl-5-hydroxynaphtho[2,3-b]furan-4,9-dione involves its interaction with cellular components, leading to the generation of reactive oxygen species (ROS). These ROS can induce apoptosis in cancer cells by damaging cellular components such as DNA, proteins, and lipids . The compound targets various molecular pathways involved in cell proliferation and survival, making it a potent anticancer agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Acetyl-5-hydroxy-1,4-naphthoquinone
- 2-Acetyl-3-hydroxy-1,4-naphthoquinone
- 2-Acetyl-6-hydroxy-1,4-naphthoquinone
Uniqueness
2-Acetyl-5-hydroxynaphtho[2,3-b]furan-4,9-dione is unique due to its furan ring fused with the naphthoquinone structure. This fusion enhances its biological activity and stability compared to other similar compounds .
Propriétés
Numéro CAS |
87549-97-1 |
|---|---|
Formule moléculaire |
C14H8O5 |
Poids moléculaire |
256.21 g/mol |
Nom IUPAC |
2-acetyl-5-hydroxybenzo[f][1]benzofuran-4,9-dione |
InChI |
InChI=1S/C14H8O5/c1-6(15)10-5-8-12(17)11-7(3-2-4-9(11)16)13(18)14(8)19-10/h2-5,16H,1H3 |
Clé InChI |
RABXYJBFTPBKKL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC2=C(O1)C(=O)C3=C(C2=O)C(=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Chloromethyl)-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole](/img/structure/B13661401.png)

![3-Chloro-5-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13661420.png)





![Thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B13661462.png)

![8-Bromo-2,4-dichloropyrido[4,3-d]pyrimidine](/img/structure/B13661466.png)


![6-Benzyl-3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B13661489.png)
